Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate
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Overview
Description
Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a naphthalene moiety, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoate ester: The benzoic acid derivative is esterified with propanol under acidic conditions to form the propyl benzoate.
Introduction of the morpholine ring: The propyl benzoate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Attachment of the naphthalene moiety: The final step involves the coupling of the naphthalene derivative with the morpholine-substituted benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoate derivatives.
Scientific Research Applications
Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-benzothiazole: Similar structure with a benzothiazole ring instead of a benzoate ester.
Naphthalene-2-carboxylic acid derivatives: Compounds with similar naphthalene moiety but different functional groups.
Morpholine-substituted benzoates: Compounds with similar morpholine and benzoate structures but different substituents.
Uniqueness
Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O4 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-2-13-31-25(29)22-17-21(9-10-23(22)27-11-14-30-15-12-27)26-24(28)20-8-7-18-5-3-4-6-19(18)16-20/h3-10,16-17H,2,11-15H2,1H3,(H,26,28) |
InChI Key |
QWFPEZBOUDLONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Origin of Product |
United States |
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